3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one
Overview
Description
3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a benzotriazinone core structure, which is substituted with a 3-oxo-3-(4-phenylpiperazino)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-oxo-3-(4-phenylpiperazino)propyl Group: This step involves the reaction of the benzotriazinone core with a suitable 3-oxo-3-(4-phenylpiperazino)propyl precursor. This can be achieved through nucleophilic substitution or addition reactions, often using reagents such as alkyl halides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are typically scaled up and may include additional purification steps to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzotriazinone core or the 3-oxo-3-(4-phenylpiperazino)propyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-oxo-3-(4-phenylpiperazino)propanenitrile: A structurally similar compound with a nitrile group instead of the benzotriazinone core.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a piperazine moiety, but with a different core structure.
Uniqueness
3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one is unique due to its specific combination of the benzotriazinone core and the 3-oxo-3-(4-phenylpiperazino)propyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,2,3-benzotriazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19(24-14-12-23(13-15-24)16-6-2-1-3-7-16)10-11-25-20(27)17-8-4-5-9-18(17)21-22-25/h1-9H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTXJWWLWUOOHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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